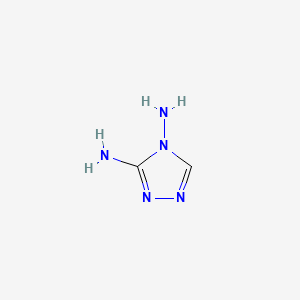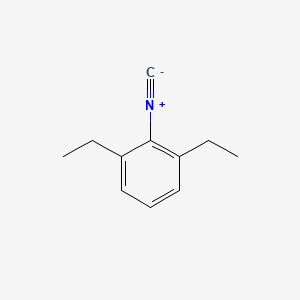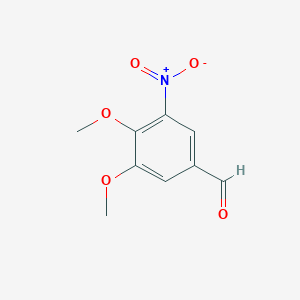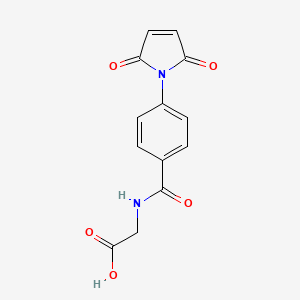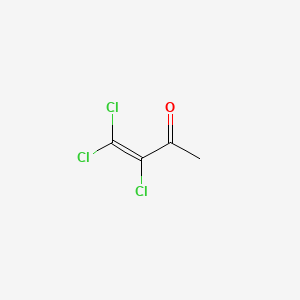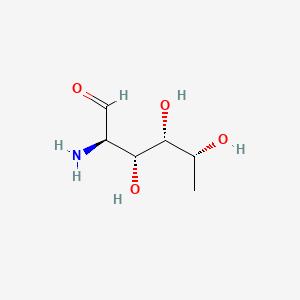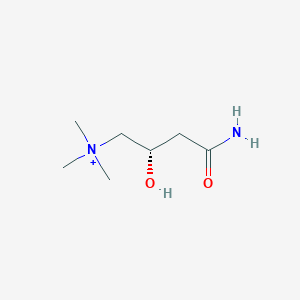
(S)-carnitinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-carnitinamide is a carnitinamide. It is an enantiomer of a (R)-carnitinamide.
Aplicaciones Científicas De Investigación
Entrainment and Stereochemistry
The research by Pallavicini et al. (2008) and (2007) focuses on the entrainment resolution of carnitinamide chloride, a precursor to (R)-carnitinamide and subsequently (R)-carnitine. These studies highlight the efficient resolution of carnitinamide chloride and the characterization of enantiomer systems formed by its salts, which is significant for the cost-effective production of stereospecific compounds (Pallavicini et al., 2008) (Pallavicini et al., 2007).
Conversion to Oxazolidinones
Bolchi et al. (2012) explored the conversion of carnitinamide chloride to 5-aminomethyl-2-oxazolidinones, demonstrating a sequence of reactions applicable to both (S)- and (R)-carnitinamide. This research is pivotal in the synthesis of structurally diverse compounds, extending the applications of carnitinamide in chemical synthesis (Bolchi et al., 2012).
Impact on Diabetes and Metabolic Disorders
Several studies have investigated the impact of compounds related to carnitinamide on metabolic disorders, particularly diabetes. For example, Fernandez et al. (2013) explored the treatment of children at risk of type 1 diabetes with acetyl-L-carnitine, demonstrating its potential in delaying or remitting the evolution of diabetes (Fernandez et al., 2013). Similarly, Cresto et al. (2006) studied the effect of acetyl-L-carnitine plus nicotinamide on autoimmune type 1 diabetes in mice, suggesting a therapeutic potential for related compounds (Cresto et al., 2006).
Therapeutic and Nutritional Roles
Flanagan et al. (2010) discussed the role of carnitine in various diseases, highlighting its importance in energy production and fatty acid metabolism. This study provides a broader context for understanding the potential applications of carnitinamide-related compounds in health and disease management (Flanagan et al., 2010).
Bioavailability and Pharmacokinetics
Trammell et al. (2016) provided insights into the pharmacokinetics of nicotinamide riboside, a precursor to NAD+, which is related to carnitinamide. This study is relevant for understanding the bioavailability and metabolic effects of similar compounds (Trammell et al., 2016).
Propiedades
Nombre del producto |
(S)-carnitinamide |
|---|---|
Fórmula molecular |
C7H17N2O2+ |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m0/s1 |
Clave InChI |
KWIXGIMKELMNGH-LURJTMIESA-O |
SMILES isomérico |
C[N+](C)(C)C[C@H](CC(=O)N)O |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



